Danegaptide Hydrochloride

Overview

Description

Preparation Methods

The synthesis of ZP 1609 Hydrochloride involves several steps:

Starting Material: The synthesis begins with 4-amino-L-proline tert-butyl ester.

Intermediate Formation: This compound is selectively reacted with N-hydroxysuccinimide to form an intermediate.

Coupling Reaction: The intermediate is then linked with Boc-Gly-OH using DCC/HOBT liquid-phase amide condensation.

Final Product: The resulting compound is then converted to its hydrochloride form to yield ZP 1609 Hydrochloride.

Chemical Reactions Analysis

ZP 1609 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the amino and carboxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ZP 1609 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

ZP 1609 Hydrochloride exerts its effects by modifying gap junctions, which are essential for cell-to-cell communication in the heart . It selectively targets gap junction proteins, enhancing their function and improving electrical conduction in cardiac tissues . This action helps reduce the occurrence of arrhythmias and improves overall heart function .

Comparison with Similar Compounds

ZP 1609 Hydrochloride is unique compared to other gap junction modifiers due to its high selectivity and oral bioavailability . Similar compounds include:

GAP-134: Another gap junction modifier with similar antiarrhythmic properties.

Danegaptide: A compound closely related to ZP 1609 Hydrochloride, also used for cardiovascular research.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Biological Activity

Danegaptide Hydrochloride, also known as GAP-134, is a synthetic dipeptide that has garnered attention for its biological activities, particularly in the context of cardiovascular and renal health. This article synthesizes current research findings on the biological activity of Danegaptide, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Danegaptide functions primarily as a gap junction modulator . It enhances the coupling of gap junctions formed by connexin 43 (Cx43) in astrocytes and other cell types, which is crucial for intercellular communication. This modulation can influence various physiological processes, including inflammation, fibrosis, and cellular apoptosis.

- Astrocyte Gap Junctional Coupling : Danegaptide significantly increases Cx43 gap junction coupling in astrocytes without affecting hemichannel activity. This action is particularly beneficial in ischemic conditions, enhancing neuronal survival during events such as stroke .

- Inhibition of Hemichannel-Mediated ATP Release : In renal epithelial cells (hPTECs), Danegaptide has been shown to block TGFβ1-induced ATP release from hemichannels. This effect helps mitigate tubular injury and inflammation associated with chronic kidney disease (CKD) .

Renal Protection

A study conducted on human proximal tubule epithelial cells demonstrated that Danegaptide effectively prevents TGFβ1-induced damage by:

- Reducing carboxyfluorescein dye uptake and ATP release.

- Restoring expression levels of cell cycle inhibitors and tight junction proteins.

- Decreasing paracellular permeability, which is often compromised in CKD .

Table 1: Effects of Danegaptide on Key Biological Markers in hPTECs

| Biological Marker | Control (%) | TGFβ1 (%) | TGFβ1 + Danegaptide (%) |

|---|---|---|---|

| p16 | 100 | 358.8 | 193 |

| p21 | 100 | 221.8 | 142.2 |

| Cyclin D1 | 100 | 253.2 | 132.9 |

| Collagen I | 100 | 334.6 | Not specified |

| Collagen IV | 100 | 354.5 | Not specified |

This data indicates that Danegaptide not only protects against cellular damage but also restores normal cellular functions disrupted by pathological conditions.

Neuroprotective Effects

In a rodent model of ischemic stroke, Danegaptide was administered post-reperfusion and demonstrated significant neuroprotective effects by enhancing Cx43-mediated communication between astrocytes:

- Increased Cx43 Coupling : The treatment led to improved outcomes in terms of neuronal survival during ischemic episodes .

- Blood-Brain Barrier Penetration : The compound effectively crossed the blood-brain barrier, indicating its potential for systemic administration in treating neurological conditions .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of Danegaptide:

- Cardiovascular Applications : In a porcine model, Danegaptide reduced myocardial infarct size when administered before reperfusion, suggesting its role in cardioprotection during ischemic events .

- Chronic Kidney Disease (CKD) : The protective effects observed in vitro suggest that Danegaptide could be a promising candidate for treating CKD by mitigating fibrosis and inflammation linked to TGFβ1 signaling pathways .

Properties

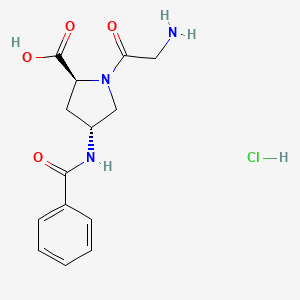

IUPAC Name |

(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXPMNACLWKFRQ-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659497 | |

| Record name | Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943133-81-1 | |

| Record name | L-Proline, glycyl-4-(benzoylamino)-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943133-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.